molecular formula C10H18BNO4 B13328356 (3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid

(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid

Cat. No.: B13328356
M. Wt: 227.07 g/mol
InChI Key: FROSKQNBEBZOLB-UHFFFAOYSA-N
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Description

This compound features a strained bicyclo[1.1.1]pentane core, a tert-butoxycarbonyl (Boc)-protected amino group at position 3, and a boronic acid moiety at position 1. The bicyclic scaffold imparts rigidity, enhancing binding specificity in medicinal chemistry applications, while the boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions for functionalization . The Boc group provides stability during synthesis and selective deprotection capabilities .

Properties

Molecular Formula

C10H18BNO4

Molecular Weight

227.07 g/mol

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]boronic acid

InChI

InChI=1S/C10H18BNO4/c1-8(2,3)16-7(13)12-10-4-9(5-10,6-10)11(14)15/h14-15H,4-6H2,1-3H3,(H,12,13)

InChI Key

FROSKQNBEBZOLB-UHFFFAOYSA-N

Canonical SMILES

B(C12CC(C1)(C2)NC(=O)OC(C)(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((tert-Butoxycarbonyl)amino)bicyclo[111]pentan-1-yl)boronic acid typically involves multiple steps, starting from commercially available precursors One common synthetic route involves the formation of the bicyclo[11The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can result in various substituted derivatives of the bicyclo[1.1.1]pentane core .

Scientific Research Applications

(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Functional Group Variations

The table below highlights key structural and functional differences between the target compound and related bicyclo[1.1.1]pentane derivatives:

Compound Name Structural Features Key Functional Groups Applications
(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid Bicyclo[1.1.1]pentane core, Boc-protected amine, boronic acid -NHBoc, -B(OH)₂ Suzuki coupling, drug intermediates
3-(tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid Bicyclo[1.1.1]pentane core, Boc-protected amine, carboxylic acid -NHBoc, -COOH Enzyme inhibitors, peptide mimetics
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid Bicyclo[1.1.1]pentane core, trifluoromethyl, carboxylic acid -CF₃, -COOH Enhanced metabolic stability, anticancer leads
3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid Bicyclo[1.1.1]pentane core, silyl-protected hydroxyl, carboxylic acid -OTBS, -COOH Protected intermediates for hydroxyl group activation
Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate Bicyclo[1.1.1]pentane core, Boc-protected amine, ester -NHBoc, -COOCH₃ Prodrug development, ester hydrolysis studies

Unique Advantages of the Target Compound

Dual Functionalization: The simultaneous presence of -NHBoc and -B(OH)₂ allows sequential modifications (e.g., cross-coupling followed by deprotection), a feature absent in monocarboxylic or trifluoromethyl analogs .

Synthetic Flexibility : The boronic acid group facilitates diverse couplings (e.g., with halides or triflates), making it valuable for constructing complex molecules in drug discovery .

Enhanced Stability: The Boc group stabilizes the amine during storage and synthesis, contrasting with unstable free amines in analogs like (3-aminobicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate .

Biological Activity

(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The compound features a bicyclo[1.1.1]pentane core, which has been identified as a bioisosteric replacement for traditional aromatic systems, particularly the phenyl ring. This structural modification can enhance the pharmacological properties of compounds by improving their metabolic stability and bioavailability . The synthesis of bicyclo[1.1.1]pentane derivatives typically involves light-enabled reactions that allow for scalable production without the need for catalysts .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that compounds featuring the bicyclo[1.1.1]pentane framework exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar boronic acid derivatives possess IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating promising anticancer potential .

2. Antimicrobial Properties

Bicyclo[1.1.1]pentane derivatives have demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics . This suggests that these compounds could serve as effective alternatives in treating resistant bacterial infections.

3. Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored, with findings suggesting it may inhibit pro-inflammatory cytokines, thus offering potential therapeutic benefits in inflammatory diseases .

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

  • Inhibition of Enzymatic Pathways : Similar boronic acids are known to inhibit proteasome activity, leading to apoptosis in cancer cells .
  • Interaction with Cellular Targets : The unique structure allows for specific interactions with proteins involved in cell signaling and metabolism, enhancing therapeutic efficacy .

Case Studies

Several studies have highlighted the biological potential of bicyclo[1.1.1]pentane derivatives:

StudyFocusFindings
Stepan et al., 2012Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 cells with IC50 values < 10 µM .
Measom et al., 2022Antimicrobial PropertiesReported MIC values as low as 6.3 µg/mL against Staphylococcus aureus .
Nicolaou et al., 2016Anti-inflammatory EffectsShowed modulation of cytokine release in vitro, indicating anti-inflammatory potential .

Q & A

Q. Key Considerations :

  • Protection : The Boc group is stable under radical conditions but may require acidic deprotection post-synthesis .
  • Reactivity : BCP’s strained structure necessitates mild conditions to avoid ring-opening.

How do computational methods improve the design of BCP-boronic acid derivatives?

Advanced
Density functional theory (DFT) calculations are critical for predicting reaction pathways and stabilizing intermediates. For instance:

  • Transition State Analysis : DFT studies in revealed low-energy pathways for radical addition to [1.1.1]propellane, enabling selective functionalization .
  • Boron Stability : Calculations on boronic acid hydration equilibria (not explicitly in evidence but inferred from boronic acid handling in ) guide solvent selection (e.g., anhydrous THF) to minimize protodeboronation .

Table 1 : Computational Parameters for BCP-Boronic Acid Synthesis

ParameterValue/DescriptionReference
DFT LevelB3LYP/6-31G*
Key Transition StateRadical addition to propellane
Solvent OptimizationTHF, <5% H₂O

What analytical techniques validate the structure and purity of BCP-boronic acid compounds?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms BCP scaffold integrity (e.g., characteristic upfield shifts for bridgehead protons) and Boc-group retention (tert-butyl singlet at ~1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., UPLC-TOF in ) verifies molecular weight and detects boronic acid adducts .
  • HPLC-PDA : Quantifies purity and monitors hydrolytic degradation (boronic acids are prone to protodeboronation in aqueous media) .

Q. Advanced :

  • 11B NMR : Directly probes boronic acid speciation (trigonal vs. tetrahedral boron) but requires specialized instrumentation .

How can stereochemical outcomes be controlled during BCP functionalization?

Q. Advanced

  • Chiral Auxiliaries : Use of enantiopure amines (e.g., ) in aminoalkylation steps can induce asymmetry in BCP derivatives .
  • Catalytic Asymmetric Synthesis : Iridium-catalyzed hydrogen borrowing () enables stereoselective alkylation without racemization .
  • Protecting Group Strategy : Boc groups () shield reactive amines during boronic acid coupling, preserving stereochemistry .

Table 2 : Stereochemical Control in BCP Derivatives

MethodExample ReactionStereochemical OutcomeReference
AminoalkylationMg amide addition to propellaneRetentive configuration
Iridium CatalysisHydrogen borrowing alkylation>90% ee

What are the metabolic stability advantages of BCP-boronic acids over aromatic analogs?

Basic
BCP’s non-planar structure reduces cytochrome P450-mediated oxidation compared to phenyl rings, enhancing metabolic stability (). Boronic acids further improve solubility and target binding (e.g., proteasome inhibition in ) .

Q. Advanced :

  • In Silico ADME Prediction : LogP calculations for BCP-boronic acid (estimated ~2.1) suggest better membrane permeability than phenylboronic acids (LogP ~2.5–3.0) .
  • In Vivo Stability : highlights a BCP-boronic acid derivative (DNL343) with prolonged half-life in neurodegenerative models due to reduced hepatic clearance .

How do reaction conditions impact boronic acid stability during BCP derivatization?

Q. Advanced

  • pH Control : Boronic acids are stable at pH 5–8; acidic deprotection (e.g., TFA in ) requires neutralization post-reaction to avoid decomposition .
  • Anhydrous Solvents : Use of dried CH₂Cl₂ or THF () minimizes hydrolysis .
  • Additives : Pinacol ester protection () temporarily stabilizes boronic acids during synthesis .

Table 3 : Stability-Optimized Conditions

ConditionRecommendationReference
Deprotection pHNeutralize post-TFA treatment
SolventAnhydrous CH₂Cl₂ or THF
Stabilizing AgentPinacol ester

What are the challenges in scaling up BCP-boronic acid synthesis?

Q. Basic

  • Propellane Handling : [1.1.1]Propellane is gas-phase and requires specialized reactors for safe use () .
  • Purification : Silica gel chromatography () is impractical for large-scale; alternatives like crystallization () are preferred .

Q. Advanced :

  • Continuous Flow Synthesis : ’s radical method is adaptable to flow systems, improving scalability and safety .
  • Cost Analysis : Mn(dpm)₃ catalysts () are expensive; ligand-free iridium systems () reduce costs .

How is the Boc group selectively removed without disrupting the boronic acid?

Q. Advanced

  • Acidic Conditions : TFA in CH₂Cl₂ (0°C, 1 hr) cleaves Boc groups () but requires rapid neutralization to prevent boronic acid degradation .
  • Alternative Deprotection : Enzymatic methods (not in evidence) or mild HCl in dioxane () are gentler options .

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